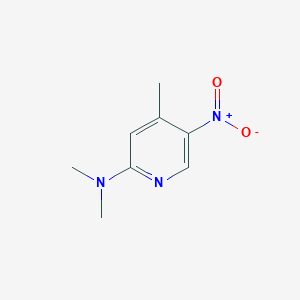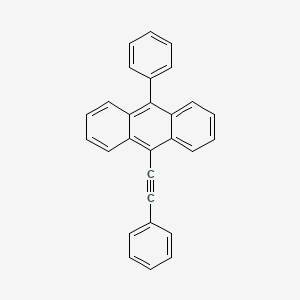
4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid
Descripción general
Descripción
4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid is a useful research compound. Its molecular formula is C27H15N7O6 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Wang et al. (2020) synthesized a novel ZnII-MOF (Metal-Organic Framework) using 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid and other ligands, highlighting its structural and property attributes (Wang et al., 2020).
Sachdeva et al. (2016) used H3TATB (a similar compound) as a linker in the electrochemical synthesis of copper-based MOFs, demonstrating its role in preventing interpenetration when grown on surfaces (Sachdeva et al., 2016).
Wei et al. (2015) explored the construction of microporous metal-organic frameworks using large tripodal spacer ligands, revealing potential applications in semiconductor and dye degradation, contributing to environmental protection and chemical semiconductor industries (Wei et al., 2015).
Cui and Guo (2018) and Xin and Wang (2019) studied new heterometal-organic frameworks and InIII-based coordination polymers, respectively, showing in vitro anticancer activity against human osteogenic sarcoma and hemangioma cells (Cui & Guo, 2018); (Xin & Wang, 2019).
An et al. (2014) synthesized ultraviolet light-emitting organic acids like Tz-1, Tz-2, and Tz-3, which can be used in photoluminescence and photochemistry research applications (An et al., 2014).
Guo et al. (2020) highlighted the significant adsorption capacity of a synthesized terbium(III)-organic framework for C2 hydrocarbons, indicating its potential as an adsorbent for C2H2/CH4 and C2H4/CH4 separation (Guo et al., 2020).
Kumar et al. (2016) demonstrated the application of a synthesized Zn-MOF in capturing the cationic dye methylene blue and its catalytic activity for CO2 fixation (Kumar et al., 2016).
Wang et al. (2015) developed TPP-TDMAE, a fluorescent probe for real-time monitoring of low carbon dioxide levels in gas mixtures (Wang et al., 2015).
Li et al. (2017) used the Tb(III)–TATAB complex for a spectrofluorimetric method to determine sodium hexametaphosphate in tea drink samples (Li et al., 2017).
Zhao et al. (2021) synthesized Ln-MOFs with window-shaped channels for efficient capture of cationic dyes and iodine (Zhao et al., 2021).
Propiedades
IUPAC Name |
4-[7,11-bis(4-carboxyphenyl)-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaen-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N7O6/c35-22(36)16-7-1-13(2-8-16)19-28-25-30-20(14-3-9-17(10-4-14)23(37)38)32-27-33-21(31-26(29-19)34(25)27)15-5-11-18(12-6-15)24(39)40/h1-12H,(H,35,36)(H,37,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJCHKUZUKVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NC4=NC(=NC(=N2)N34)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
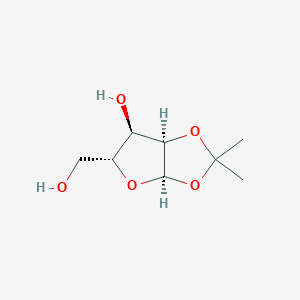

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 5'-(4-carboxyphenyl)-2'-hydroxy-](/img/structure/B8196564.png)
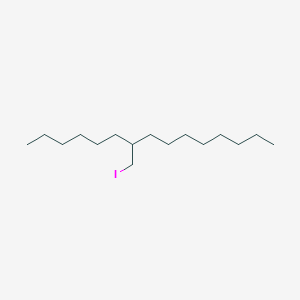
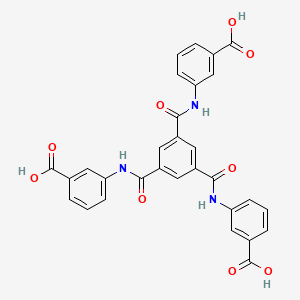
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
![10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196607.png)
![Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8196618.png)
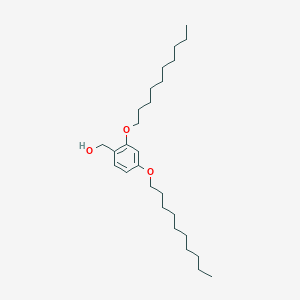
![10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196623.png)
